molecular formula C16H15ClO3 B6409355 2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid CAS No. 1261913-71-6

2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6409355
CAS No.: 1261913-71-6
M. Wt: 290.74 g/mol
InChI Key: AEYXHQHUWXSODW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-chloro-4-ethoxybenzene with 6-methylbenzoic acid under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and an organic solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-(2-ethoxyphenyl)-6-methylbenzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-(2-ethoxyphenyl)-6-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-ethoxyphenyl)methanol
  • 5-Bromo-2-chloro-4’-ethoxy diphenylmethane

Uniqueness

2-(2-Chloro-4-ethoxyphenyl)-6-methylbenzoic acid is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-7-8-12(14(17)9-11)13-6-4-5-10(2)15(13)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXHQHUWXSODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC(=C2C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691670
Record name 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-71-6
Record name 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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